tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate typically involves multiple steps and the use of various reagents. One common method involves the reaction of appropriate starting materials with fluorinating agents and organic oxidizing agents under suitable conditions . For instance, the compound can be prepared by reacting 3-hydroxy-pyrrolidine-1-carboxylate with Dess-Martin periodinane in dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like Dess-Martin periodinane.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles.
Common reagents used in these reactions include fluorinating agents, organic oxidizing agents, and various nucleophiles or electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. Generally, the compound exerts its effects through its chemical reactivity and ability to participate in various chemical reactions .
Comparison with Similar Compounds
tert-Butyl 3,3-Difluoro-4-oxopyrrolidine-1-carboxylate can be compared with similar compounds such as:
- tert-Butyl 3,3-Difluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 4-(methylsulfonyl)oxy-piperidine-1-carboxylate
These compounds share similar structural features but differ in their specific chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBHORJISFZNBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C(C1)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676677 |
Source
|
Record name | tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-16-1 |
Source
|
Record name | tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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